molecular formula C9H8N4 B3021840 5-Styryl-1H-tetrazole CAS No. 82701-51-7

5-Styryl-1H-tetrazole

Cat. No.: B3021840
CAS No.: 82701-51-7
M. Wt: 172.19 g/mol
InChI Key: UHYGCMNTYAEAHI-VOTSOKGWSA-N
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Description

5-Styryl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The styryl group attached to the tetrazole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

5-Styryl-1H-tetrazole is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are known to play a significant role in medicinal and pharmaceutical applications Tetrazoles in general have been found to interact with various biological targets, including antibacterial, anti-allergic, anti-inflammatory targets, and angiotensine ii antagonists .

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can act as acids and bases, and also undergo prototropic annular tautomerism . The acidic nature of tetrazoles is mainly affected by the substitution compound nature at the C-5 position . The 5-substituted tetrazole reactivity is similar to aromatic compounds .

Biochemical Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways where carboxylic acids play a crucial role.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that make them resistant to biological degradation .

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that they may have similar effects to those of carboxylic acids in biological systems.

Action Environment

Tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that they may retain their activity under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

5-Styryl-1H-tetrazole is known to interact with various enzymes, proteins, and other biomolecules . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This allows this compound to potentially influence a variety of biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse. It has been suggested that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows molecules like this compound to penetrate more easily through cell membranes . This could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined. It is known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values , suggesting potential involvement in related metabolic pathways.

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Styryl-1H-tetrazole typically involves a multicomponent reaction. One common method is the [3+2] cycloaddition reaction between an organic nitrile and sodium azide in the presence of a catalyst. For instance, using lanthanum nitrate hexahydrate as a catalyst in dimethylformamide solvent can yield high product efficiency . Another method involves the use of nickel(II) oxide nanoparticles as a catalyst, which offers the advantages of short reaction times and high yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes. This method involves the reaction between a polymer-supported triorganotin azide and organic nitriles, ensuring low concentrations of tin residues in the final product . This approach is efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-Styryl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.

    Reduction: Can be reduced using suitable reducing agents to yield reduced tetrazole derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the styryl group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Substituted styryl-tetrazole compounds.

Scientific Research Applications

5-Styryl-1H-tetrazole has diverse applications in scientific research:

Comparison with Similar Compounds

    5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a styryl group.

    5-Methyl-1H-tetrazole: Contains a methyl group, offering different chemical properties.

    5-Benzyl-1H-tetrazole: Features a benzyl group, used in different applications.

Uniqueness: 5-Styryl-1H-tetrazole is unique due to its styryl group, which imparts distinct chemical reactivity and enhances its potential in various applications compared to other tetrazole derivatives .

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYGCMNTYAEAHI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420988
Record name 5-Styryl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220429-71-0
Record name 5-Styryl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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